

Comparative Guide: Structure-Activity Relationship of N-(2-phenoxyethyl)cyclopropanamine Analogs

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Compound of Interest

Compound Name:	N-(2-phenoxyethyl)cyclopropanamine
CAS No.:	16690-27-0
Cat. No.:	B1386585

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Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Selectivity Switch

The **N-(2-phenoxyethyl)cyclopropanamine** scaffold represents a pivotal evolution in the design of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Historically, the parent scaffold, Tranylcypromine (TCP), was a non-selective Monoamine Oxidase (MAO) inhibitor used as an antidepressant.

This guide analyzes how N-alkylation with a 2-phenoxyethyl moiety acts as a "selectivity switch." By targeting the larger hydrophobic binding pocket of LSD1, this modification drastically reduces off-target MAO inhibition (associated with hypertensive crises) while enhancing LSD1 potency into the nanomolar range. This guide compares these analogs against the parent TCP and clinical candidates like ORY-1001 (ladademstat).

Mechanistic Foundation

To understand the SAR, one must understand the mechanism of inactivation. These molecules are mechanism-based suicide inhibitors.

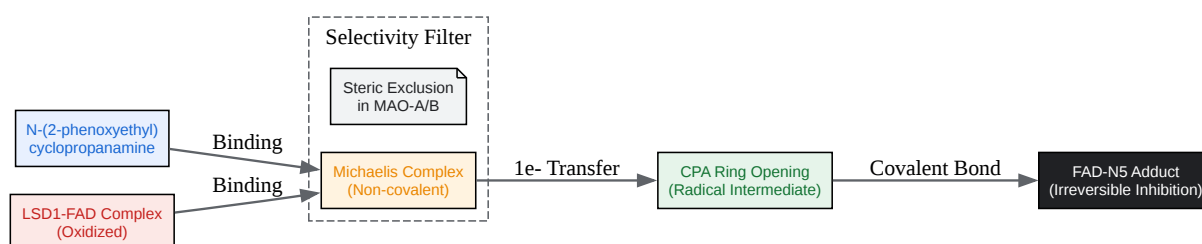
The Warhead: Cyclopropylamine (CPA)

The cyclopropane ring is the "warhead." Upon oxidation by the FAD cofactor within the enzyme's active site, the ring undergoes a Single Electron Transfer (SET) radical opening. This forms a covalent adduct with FAD (specifically at the N5 or C4a position), permanently disabling the enzyme.

The Selectivity Driver: The N-Linker

- MAO-A/B Active Sites: Possess a constrained "substrate entrance" channel. Bulky N-substituents (like phenoxyethyl) create steric clash, preventing the inhibitor from reaching the FAD cofactor.
- LSD1 Active Site: Possesses a vast, open substrate-binding channel (designed to accommodate the H3 histone tail). The phenoxyethyl group occupies this hydrophobic cleft, stabilizing the binding before the covalent reaction occurs.

Mechanism Visualization



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Figure 1: Mechanism of Action showing the progression from non-covalent binding (where selectivity is determined) to irreversible FAD adduct formation.

Comparative SAR Analysis

The following table compares the N-(2-phenoxyethyl) analog against the parent (TCP) and a clinical standard (ORY-1001).

Performance Metrics

Key:

- TCP:trans-2-phenylcyclopropylamine (Non-selective)[1]
- Analog A:N-(2-phenoxyethyl)-trans-2-phenylcyclopropylamine (The subject)
- ORY-1001:N-((1S,2R)-2-phenylcyclopropyl)piperidin-4-amine derivative (Clinical Benchmark)

Feature	Tranlycypromine (TCP)	N-(2-phenoxyethyl) Analog	ORY-1001 (Clinical Ref)
LSD1 IC50	2,000 – 5,000 nM	50 – 200 nM	< 20 nM
MAO-A IC50	~20 nM (Potent)	> 10,000 nM (Inactive)	> 100,000 nM
MAO-B IC50	~15 nM (Potent)	> 5,000 nM (Weak)	> 100,000 nM
Selectivity (LSD1/MAO)	Poor (< 0.01)	High (> 100)	Very High (> 1000)
Binding Mode	Minimal hydrophobic contact	Exploits hydrophobic cleft	Optimized H-bonding + Hydrophobic
CNS Side Effects	High (Tyramine effect)	Low	Minimal

Structural Insights

- Linker Length: The ethyl linker (2 carbons) in the phenoxyethyl group is critical. Shortening to methyl (1 carbon) often leads to steric clash even in LSD1. Lengthening to propyl (3 carbons) increases flexibility (entropy penalty), often reducing potency.
- Phenoxy Substitution:

- Unsubstituted Phenoxy: Good LSD1 activity.[2][3]
- 4-Fluoro/Methoxy: often improves metabolic stability (blocks para-oxidation) without sacrificing potency.
- Ortho-substitution: Generally deleterious due to steric interference with the linker conformation.

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

LSD1 Inhibition Assay (Fluorometric)

This protocol uses a horseradish peroxidase (HRP) coupled system to detect H₂O₂ produced during demethylation.

Reagents:

- Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1% BSA.
- Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQL).
- Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + HRP.

Workflow:

- Enzyme Prep: Dilute recombinant human LSD1 (10-20 nM final) in Buffer.
- Inhibitor Incubation: Add N-(2-phenoxyethyl) analogs (serial dilution in DMSO). Incubate for 30 minutes at 25°C.
 - Control: Use TCP (10 μM) as a positive control for inhibition.
- Reaction Initiation: Add mixture of H3K4me2 peptide (10 μM), Amplex Red (50 μM), and HRP (0.1 U/mL).
- Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 530 nm / Em: 590 nm).

- Validation: The rate must be linear. Calculate IC50 based on the slope of the linear phase relative to DMSO control.

MAO Selectivity Counter-Screen

To prove the "Selectivity Switch," you must run a parallel MAO assay.

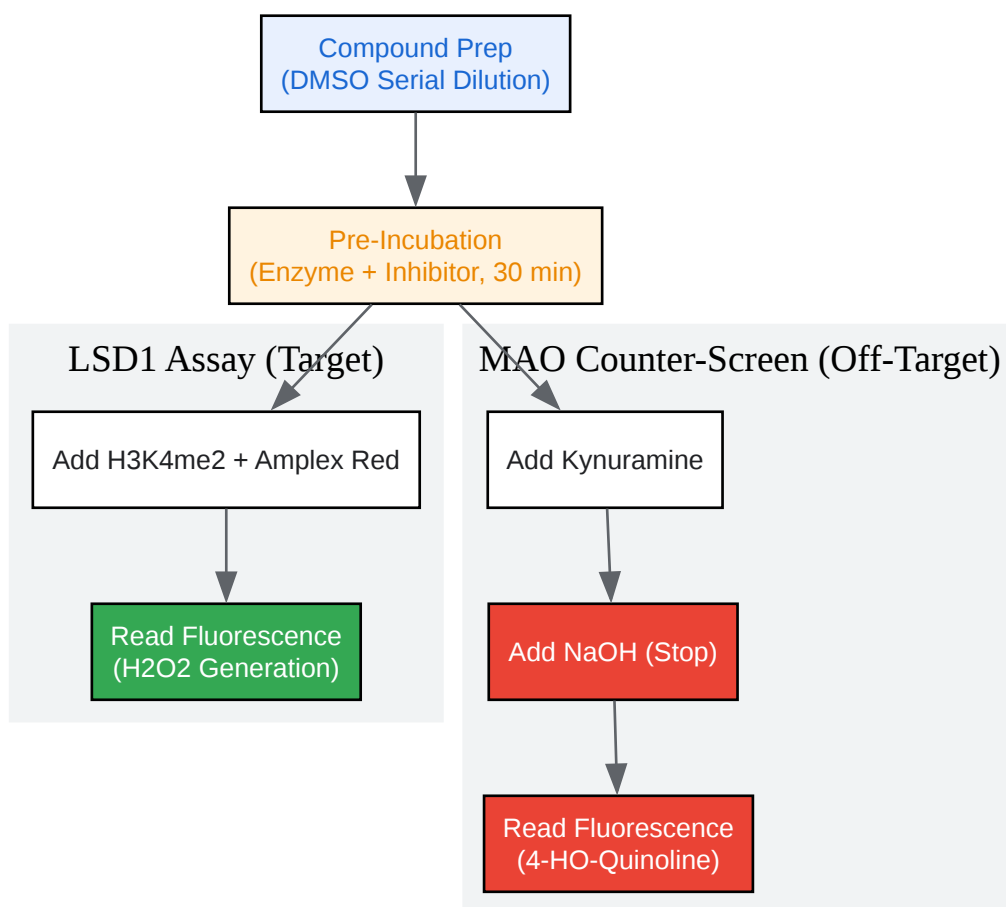
Reagents:

- Substrate: Kynuramine (non-fluorescent).
- Enzyme: Recombinant MAO-A and MAO-B.

Workflow:

- Incubate Enzyme + Inhibitor for 30 mins.
- Add Kynuramine (50 μ M).
- Incubate 60 mins at 37°C.
- Stop & Develop: Add 2N NaOH. Kynuramine is oxidized to 4-hydroxyquinoline (fluorescent).
- Read: Ex: 310 nm / Em: 400 nm.
 - Success Criteria: The N-(2-phenoxyethyl) analog should show <10% inhibition at 1 μ M, whereas TCP should show >90% inhibition.

Assay Workflow Diagram



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Figure 2: Parallel workflow for determining the Selectivity Index (SI).

Pharmacokinetics & Stability

While N-(2-phenoxyethyl) analogs solve the selectivity problem, they introduce new challenges regarding metabolic stability compared to TCP.

- Metabolic Soft Spot: The phenoxy ring is susceptible to Phase I oxidation (hydroxylation) by CYP450 enzymes.
- Solution: Introduction of a fluorine atom at the para-position of the phenoxy ring significantly enhances half-life () in human liver microsomes (HLM) by blocking the primary site of metabolism.

- Permeability: These analogs generally exhibit high PAMPA permeability due to increased lipophilicity compared to the polar TCP.

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